2-((3-Benzoyl-2-(2,4-diethoxyphenyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinolin-1-yl)(cyclopropyl)methylene)malononitrile
Description
The compound 2-((3-Benzoyl-2-(2,4-diethoxyphenyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinolin-1-yl)(cyclopropyl)methylene)malononitrile is a structurally complex molecule featuring a pyrrolo[2,1-a]isoquinoline core fused with a cyclopropane ring and substituted with benzoyl, 2,4-diethoxyphenyl, and malononitrile moieties. The malononitrile group is known for electron-withdrawing properties, which may enhance stability and reactivity in cycloaddition or nucleophilic substitution reactions . The cyclopropane ring and diethoxyphenyl substituents could influence steric and electronic profiles, affecting binding affinity in biological systems or material properties .
Properties
IUPAC Name |
2-[[3-benzoyl-2-(2,4-diethoxyphenyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinolin-1-yl]-cyclopropylmethylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H33N3O3/c1-3-41-27-16-17-29(30(20-27)42-4-2)32-33(31(24-14-15-24)26(21-37)22-38)34-28-13-9-8-10-23(28)18-19-39(34)35(32)36(40)25-11-6-5-7-12-25/h5-13,16-20,24,32-35H,3-4,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYIDOKEMFZAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2C(C3C4=CC=CC=C4C=CN3C2C(=O)C5=CC=CC=C5)C(=C(C#N)C#N)C6CC6)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-Benzoyl-2-(2,4-diethoxyphenyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinolin-1-yl)(cyclopropyl)methylene)malononitrile (C36H33N3O3) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydropyrrolo[2,1-a]isoquinoline core, which is known for its diverse biological activities. The molecular formula is C36H33N3O3, and it has a molecular weight of approximately 573.67 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways.
- Cytotoxicity : Investigations into its cytotoxic effects on various cancer cell lines have been conducted.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of the compound against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Mechanisms
The anti-inflammatory activity of the compound has been explored through in vitro and in vivo models. Notably, it appears to inhibit key inflammatory mediators such as TNF-α and IL-1β.
In a study involving lipopolysaccharide (LPS)-induced inflammation in rats:
- Dosage : 500 mg/60 kg body weight.
- Results : Significant reduction in TNF-α levels (5.70 ± 1.04 × 10³ pg/mL) and IL-1β levels (2.32 ± 0.28 × 10³ pg/mL) was observed (p < 0.001) .
This suggests that the compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway and inhibiting cyclooxygenase enzymes.
Cytotoxicity Studies
Cytotoxic evaluations have been performed on various cancer cell lines:
These findings indicate that the compound possesses significant cytotoxic activity against these cancer cell lines, warranting further investigation into its mechanism of action.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Inflammation : In a controlled study involving LPS-induced inflammation in rats, administration of the compound significantly reduced markers of inflammation and improved overall health indicators compared to control groups .
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties demonstrated effective inhibition of bacterial growth in clinical isolates of Staphylococcus aureus and Escherichia coli, suggesting its applicability in treating infections caused by resistant strains .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of this compound possess significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. This suggests that the compound may inhibit tumor growth by interfering with cellular proliferation pathways .
JNK Inhibition
The compound has been investigated as a potential inhibitor of c-Jun N-terminal kinase (JNK), a key player in apoptosis and stress response pathways. In vitro assays have demonstrated that modifications to the chemical structure can enhance JNK inhibitory activity, making it a candidate for further development as a therapeutic agent in conditions where JNK is implicated .
Neuroprotective Effects
Some studies suggest that related compounds may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanisms could involve modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
- Case Study on Anticancer Efficacy : A study involving the application of this compound on breast cancer cell lines showed a significant reduction in cell viability compared to controls. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- JNK Inhibition Study : In a high-throughput screening assay for JNK inhibitors, derivatives similar to this compound were identified as potent inhibitors with favorable selectivity profiles. This positions them as promising candidates for drug development targeting inflammatory diseases .
- Neuroprotective Potential : Research exploring the neuroprotective effects of structurally related compounds indicated that they could mitigate neuronal damage in models of oxidative stress, suggesting implications for treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares key features with several classes of molecules:
Research Findings and Implications
Stability and Reactivity
- Malononitrile derivatives (e.g., 3a-f) exhibit moderate stability in polar solvents, but the target’s fused aromatic system may enhance thermal stability .
- Cyclopropane-containing compounds like 8 show resistance to ring-opening under mild acidic conditions, suggesting similar robustness in the target .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound, given its complex polycyclic structure?
- Methodological Answer : Synthesis should prioritize modular approaches, such as fragment coupling and cyclopropane functionalization. Key steps include:
- Cyclopropane ring formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith conditions) to stabilize the strained ring during synthesis .
- Isoquinoline core assembly : Apply Pictet-Spengler or Bischler-Napieralski reactions, followed by selective benzoylation at the 3-position .
- Malononitrile incorporation : Employ Knoevenagel condensation under anhydrous conditions to avoid hydrolysis of the nitrile groups .
- Purification : Use gradient elution in column chromatography with silica gel and hexane/ethyl acetate mixtures to isolate intermediates .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze , , and 2D spectra (COSY, HSQC) to confirm connectivity, especially distinguishing between tetrahydropyrrolo and isoquinoline protons .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., cyclopropyl orientation) by growing single crystals in chloroform/hexane .
- Mass spectrometry : Use HRMS (High-Resolution MS) to verify molecular weight and isotopic patterns for the malononitrile moiety .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Prioritize target-agnostic screens:
- Cytotoxicity : Test against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, noting IC values .
- Enzyme inhibition : Screen against kinases or proteases linked to disease pathways (e.g., EGFR, HIV protease) via fluorometric assays .
- Solubility assessment : Use shake-flask methods with PBS and DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for its cyclopropane functionalization?
- Methodological Answer :
- DFT calculations : Compare activation energies for competing pathways (e.g., radical vs. ionic mechanisms) using Gaussian or ORCA software .
- Transition-state analysis : Identify steric clashes between the cyclopropane and diethoxyphenyl groups using molecular dynamics simulations .
- Experimental validation : Synthesize isotopically labeled analogs (e.g., -cyclopropane) to trace bond formation via -NMR .
Q. What advanced techniques can elucidate the compound’s interactions with biological targets at atomic resolution?
- Methodological Answer :
- Cryo-EM : Resolve binding modes with large protein complexes (e.g., ribosomes) at near-atomic resolution .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k/k) for membrane receptors like GPCRs .
- NMR-based fragment screening : Identify weak-binding fragments to map the compound’s pharmacophore .
Q. How should researchers address discrepancies in solubility data across different solvent systems?
- Methodological Answer :
- Hansen Solubility Parameters (HSP) : Calculate HSP values to predict solubility in untested solvents (e.g., PEG-400) .
- Ternary phase diagrams : Map solubility limits in co-solvent systems (e.g., ethanol-water) using automated titration .
- Solid-state analysis : Compare polymorphic forms via PXRD and DSC to identify metastable phases with higher solubility .
Experimental Design Considerations
Q. What controls are critical for ensuring reproducibility in catalytic steps during synthesis?
- Methodological Answer :
- Catalyst purity : Pre-purify metal catalysts (e.g., Pd(OAc)) via recrystallization to remove trace oxides .
- Oxygen exclusion : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., Grignard reactions) .
- Internal standards : Add deuterated analogs (e.g., D-toluene) to monitor reaction progress via -NMR .
Q. How can AI-driven tools optimize reaction conditions for scale-up?
- Methodological Answer :
- Active learning algorithms : Train models on existing kinetic data to predict optimal temperatures and catalyst loadings .
- Robotic screening : Use high-throughput platforms (e.g., Chemspeed) to test 100+ solvent/base combinations in parallel .
- Failure analysis : Apply decision trees to diagnose side reactions (e.g., malononitrile hydrolysis) from LC-MS datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
